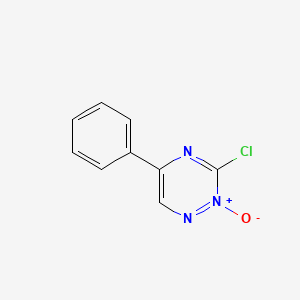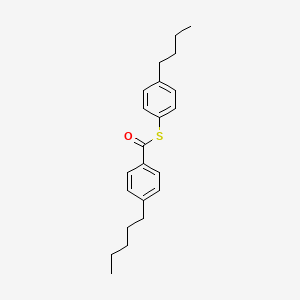
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate: is a chemical compound known for its unique structure and properties It is a derivative of benzenecarbothioic acid and is characterized by the presence of butyl and pentyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate typically involves the reaction of benzenecarbothioic acid with appropriate alkyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.
科学的研究の応用
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate
Uniqueness
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate is unique due to its specific structural features, which confer distinct chemical and physical properties
特性
CAS番号 |
61518-79-4 |
|---|---|
分子式 |
C22H28OS |
分子量 |
340.5 g/mol |
IUPAC名 |
S-(4-butylphenyl) 4-pentylbenzenecarbothioate |
InChI |
InChI=1S/C22H28OS/c1-3-5-7-9-19-10-14-20(15-11-19)22(23)24-21-16-12-18(13-17-21)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChIキー |
BOJXAOIPHNPICM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
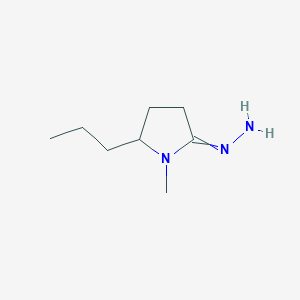
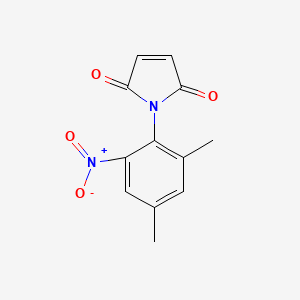
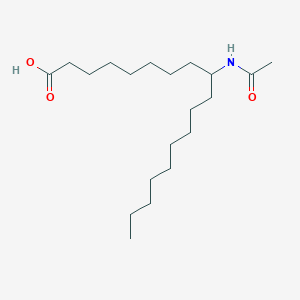
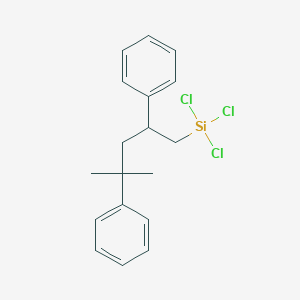
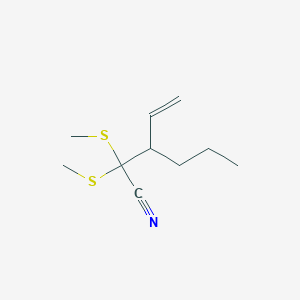
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
